molecular formula C9H10N2O3S B8740375 2-(4-Oxo-2-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid

2-(4-Oxo-2-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid

Cat. No.: B8740375
M. Wt: 226.25 g/mol
InChI Key: YONAGTZTYKICLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Oxo-2-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C9H10N2O3S and its molecular weight is 226.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

2-(4-oxo-2-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)acetic acid

InChI

InChI=1S/C9H10N2O3S/c12-7(13)4-11-6-3-1-2-5(6)8(14)10-9(11)15/h1-4H2,(H,12,13)(H,10,14,15)

InChI Key

YONAGTZTYKICLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=S)NC2=O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium ({2-[(Methyloxy)carbonyl]-1-cyclopenten-1-yl}amino)acetate (60 g) and sodium thiocyanate (26.6 g) were stirred in N-methylpyrrolidinone (240 ml) and water (2.94 ml) under a nitrogen atmosphere. Chlorotrimethylsilane (73.8 g) was added and the mixture heated to 117±3° C. After 3 hours at this temperature the reaction mixture was cooled to 90° C. and water (480 ml) was added. The mixture was cooled to 2° C. and the product isolated by filtration. It was washed with water (2×120 ml) then acetone (2×60 ml) and dried at 60° C. in an oven under reduced pressure to yield the title compound as an off-white solid (50.69 g, 83%). 1H NMR (d6 DMSO) δ 2.00 (2H, quintet), 2.60 (2H, t), 2.87 (2H, t), 4.95 (2H, broad s), 12.57 (1H, broad s), 13.26 (1H, broad s).
Name
Sodium ({2-[(Methyloxy)carbonyl]-1-cyclopenten-1-yl}amino)acetate
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
2.94 mL
Type
reactant
Reaction Step Two
Quantity
73.8 g
Type
reactant
Reaction Step Three
Name
Quantity
480 mL
Type
reactant
Reaction Step Four
Yield
83%

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